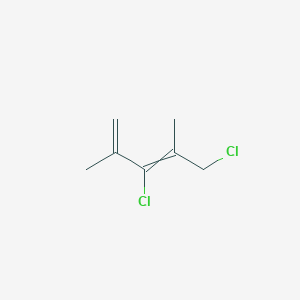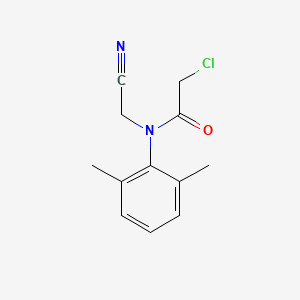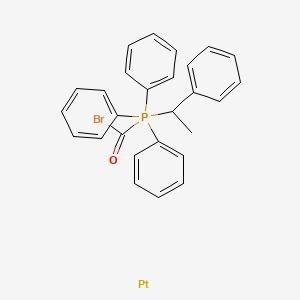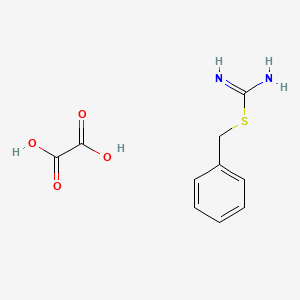
3,5-Dichloro-2,4-dimethylpenta-1,3-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dichloro-2,4-dimethylpenta-1,3-diene is an organic compound with the molecular formula C7H10Cl2. It is a derivative of pentadiene, characterized by the presence of two chlorine atoms and two methyl groups attached to the carbon chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2,4-dimethylpenta-1,3-diene typically involves the chlorination of 2,4-dimethyl-1,3-pentadiene. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. Common reagents used in this process include chlorine gas or other chlorinating agents, and the reaction is often conducted in the presence of a catalyst to enhance the reaction rate and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial production to achieve high efficiency and product quality.
化学反応の分析
Types of Reactions
3,5-Dichloro-2,4-dimethylpenta-1,3-diene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Addition Reactions: The double bonds in the diene structure can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace chlorine atoms with hydroxyl or alkoxy groups.
Electrophilic Addition: Reagents like hydrogen halides (e.g., HCl, HBr) can add across the double bonds.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 3,5-dihydroxy-2,4-dimethylpenta-1,3-diene can be formed.
Addition Products: Addition of hydrogen halides can yield compounds like
特性
CAS番号 |
61170-08-9 |
|---|---|
分子式 |
C7H10Cl2 |
分子量 |
165.06 g/mol |
IUPAC名 |
3,5-dichloro-2,4-dimethylpenta-1,3-diene |
InChI |
InChI=1S/C7H10Cl2/c1-5(2)7(9)6(3)4-8/h1,4H2,2-3H3 |
InChIキー |
VZDNRJLVYAZTNK-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=C(C)CCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Dispiro[2.2.2~6~.2~3~]decan-4-one](/img/structure/B14594519.png)

![1-[4-(Methanesulfinyl)phenyl]-6-methoxyhexan-1-one](/img/structure/B14594529.png)
![3-{[(Propan-2-yl)oxy]methyl}-5H-1,4,2-dioxazol-5-one](/img/structure/B14594534.png)

![2-(4-Iodophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14594547.png)
![1,1'-(Butane-1,4-diyl)bis[4-(bromomethyl)benzene]](/img/structure/B14594551.png)




![1-[2-Methoxy-5-(methylamino)phenyl]pyridin-1-ium perchlorate](/img/structure/B14594581.png)
![1,2-Dimethyl-3,5-diphenyl-4-[(propan-2-yl)oxy]-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate](/img/structure/B14594583.png)
